5-(Trifluoromethyl)benzene-1,3-diol
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Overview
Description
5-(Trifluoromethyl)benzene-1,3-diol is a chemical compound with the molecular formula C7H5F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which also contains two hydroxyl groups (-OH) at the 1 and 3 positions.
Mechanism of Action
Target of Action
This compound is a derivative of benzene, which is a common structure in many bioactive compounds, suggesting that it may interact with a variety of biological targets .
Mode of Action
Benzene derivatives are known to undergo electrophilic substitution reactions , which could potentially lead to interactions with biological targets.
Result of Action
It’s worth noting that benzene derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of a trifluoromethyl-substituted benzene derivative, followed by reaction with electrophiles to introduce the hydroxyl groups . Another approach involves the hydrolysis of trifluoromethyl-substituted benzonitriles in the presence of potassium carbonate and hydrogen peroxide .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)benzene-1,3-diol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzene-1,2-diol
- 4-(Trifluoromethyl)benzene-1,3-diol
- 2-(Trifluoromethyl)benzene-1,3-diol
Uniqueness
5-(Trifluoromethyl)benzene-1,3-diol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCRBEFECXIJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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